molecular formula C20H17N3O3 B13645003 Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- CAS No. 907988-40-3

Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-

Katalognummer: B13645003
CAS-Nummer: 907988-40-3
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: ZWGOAHWCLOGHRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrolidine-2,5-dione moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.

    Formation of the pyrrolidine-2,5-dione ring: This can be synthesized via a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Coupling of the two moieties: The final step would involve coupling the pyrazole and pyrrolidine-2,5-dione rings under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione: Similar compounds might include other pyrazole derivatives or pyrrolidine-2,5-dione derivatives.

    Comparison: Compared to these similar compounds, (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

907988-40-3

Molekularformel

C20H17N3O3

Molekulargewicht

347.4 g/mol

IUPAC-Name

3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H17N3O3/c1-13-18(21-23(19(13)25)15-10-6-3-7-11-15)16-12-17(24)22(20(16)26)14-8-4-2-5-9-14/h2-11,16,21H,12H2,1H3

InChI-Schlüssel

ZWGOAHWCLOGHRH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NN(C1=O)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.